molecular formula C13H18ClN3O3 B5810906 2-[4-(5-chloro-2-nitrobenzyl)-1-piperazinyl]ethanol

2-[4-(5-chloro-2-nitrobenzyl)-1-piperazinyl]ethanol

Cat. No. B5810906
M. Wt: 299.75 g/mol
InChI Key: ZQTDDMVYJCBWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-chloro-2-nitrobenzyl)-1-piperazinyl]ethanol, commonly known as CNB-001, is a synthetic compound that has garnered significant attention in the field of neuroscience due to its potential therapeutic applications. CNB-001 has been shown to possess neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of CNB-001 is not fully understood. However, it is believed to exert its neuroprotective effects by modulating multiple pathways involved in neuronal damage and inflammation. CNB-001 has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, leading to a reduction in neuronal damage.
Biochemical and Physiological Effects
In preclinical studies, CNB-001 has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. CNB-001 has also been shown to improve motor function and reduce brain edema in animal models of traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the major advantages of CNB-001 is its neuroprotective properties, which make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of CNB-001 is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on CNB-001 should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in various neurological disorders. Additionally, the development of more efficient and effective methods for administering CNB-001 in vivo should be explored. Finally, the safety and efficacy of CNB-001 should be evaluated in clinical trials to determine its potential as a therapeutic agent for neurological disorders.

Synthesis Methods

The synthesis of CNB-001 involves the reaction of 5-chloro-2-nitrobenzyl chloride with piperazine in the presence of anhydrous potassium carbonate and DMF (dimethylformamide). The resulting intermediate is then reacted with ethylene oxide to produce CNB-001. The purity of the compound can be further increased by recrystallization.

Scientific Research Applications

CNB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders, including traumatic brain injury, stroke, and Alzheimer's disease. In preclinical studies, CNB-001 has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage.

properties

IUPAC Name

2-[4-[(5-chloro-2-nitrophenyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3/c14-12-1-2-13(17(19)20)11(9-12)10-16-5-3-15(4-6-16)7-8-18/h1-2,9,18H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTDDMVYJCBWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(5-Chloro-2-nitrophenyl)methyl]piperazin-1-yl]ethanol

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